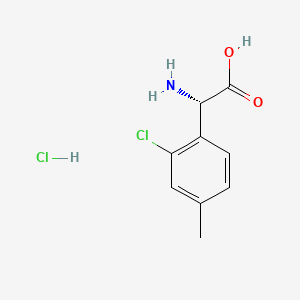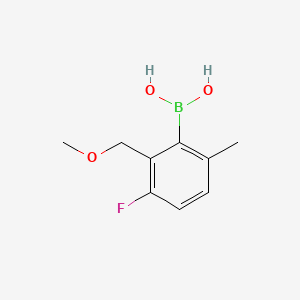
(3-Fluoro-2-(methoxymethyl)-6-methylphenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Fluoro-2-(methoxymethyl)-6-methylphenyl)boronic acid is an organoboron compound that has garnered interest due to its potential applications in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. This compound features a boronic acid group attached to a phenyl ring substituted with fluoro, methoxymethyl, and methyl groups. The presence of these substituents can influence the reactivity and properties of the compound, making it a valuable reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoro-2-(methoxymethyl)-6-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 (dppf = 1,1’-bis(diphenylphosphino)ferrocene) under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound may involve similar borylation techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: (3-Fluoro-2-(methoxymethyl)-6-methylphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide (H2O2) or sodium perborate (NaBO3).
Substitution: The fluoro, methoxymethyl, and methyl groups on the phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Oxidizing agents like H2O2 or NaBO3 in aqueous or organic solvents.
Substitution: Electrophiles such as halogens (e.g., Br2, Cl2) or nitrating agents (e.g., HNO3) under acidic conditions.
Major Products Formed:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
(3-Fluoro-2-(methoxymethyl)-6-methylphenyl)boronic acid has a wide range of applications in scientific research:
Biology: The compound can be employed in the development of boron-containing drugs and bioactive molecules, as boronic acids are known to interact with biological targets such as enzymes and receptors.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components, due to its ability to undergo various chemical transformations.
Mechanism of Action
The mechanism of action of (3-Fluoro-2-(methoxymethyl)-6-methylphenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In the Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl product . The presence of the fluoro, methoxymethyl, and methyl groups can influence the reactivity and selectivity of the compound in these reactions.
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the fluoro, methoxymethyl, and methyl substituents, making it less sterically hindered and more reactive in certain reactions.
(4-Fluoro-3-methylphenyl)boronic Acid: Similar structure but with different substitution pattern, affecting its reactivity and applications.
(3-Methoxy-2-methylphenyl)boronic Acid: Contains a methoxy group instead of methoxymethyl, influencing its electronic properties and reactivity.
Uniqueness: (3-Fluoro-2-(methoxymethyl)-6-methylphenyl)boronic acid is unique due to the combination of fluoro, methoxymethyl, and methyl groups on the phenyl ring. These substituents can enhance the compound’s stability, reactivity, and selectivity in various chemical reactions, making it a valuable reagent in organic synthesis and other scientific applications.
Properties
Molecular Formula |
C9H12BFO3 |
|---|---|
Molecular Weight |
198.00 g/mol |
IUPAC Name |
[3-fluoro-2-(methoxymethyl)-6-methylphenyl]boronic acid |
InChI |
InChI=1S/C9H12BFO3/c1-6-3-4-8(11)7(5-14-2)9(6)10(12)13/h3-4,12-13H,5H2,1-2H3 |
InChI Key |
YLJDSMKTZYJZQF-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1COC)F)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


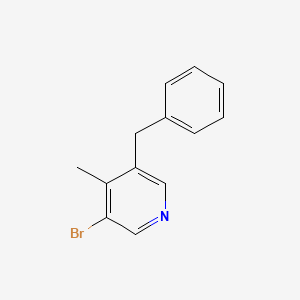
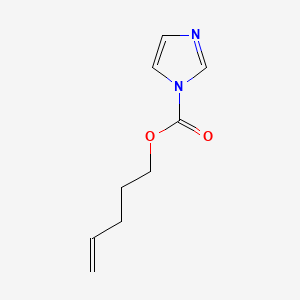
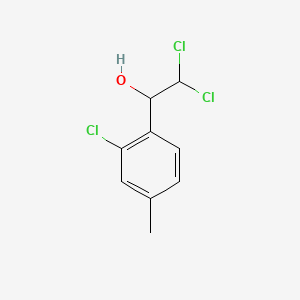
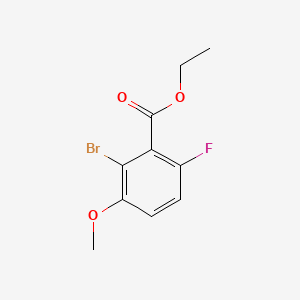
![(R)-[4,4'-Bibenzo[D][1,3]dioxole]-5,5'-diylbis(bis(3,5-dimethylphenyl)phosphine oxide)](/img/structure/B14023514.png)
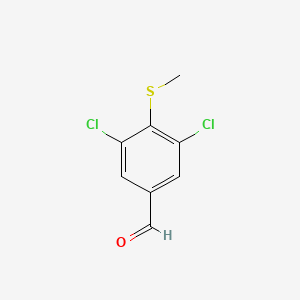
![Acetamide, N-[4-methoxy-2-[1-(phenylthio)butyl]phenyl]-](/img/structure/B14023527.png)
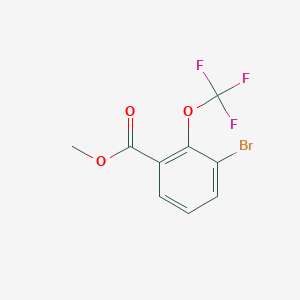
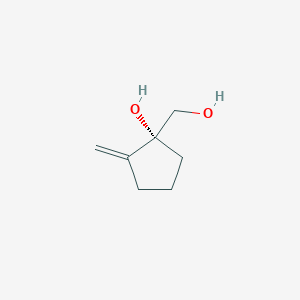
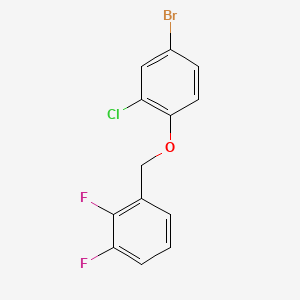
![acetic acid;N'-[N'-[4-(trifluoromethoxy)phenyl]carbamimidoyl]pyrrolidine-1-carboximidamide](/img/structure/B14023562.png)
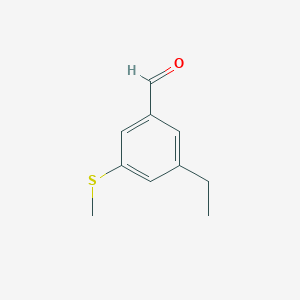
![(2S)-2-amino-3-[3-(2-aminoethyl)diazirin-3-yl]propanoic acid;hydrochloride](/img/structure/B14023582.png)
